molecular formula C20H32ClNO4 B5538618 2-(Diethylamino)ethyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate;hydrochloride

2-(Diethylamino)ethyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate;hydrochloride

Cat. No.: B5538618
M. Wt: 385.9 g/mol
InChI Key: XEJBVHUFPAWSSX-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate;hydrochloride is an organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a diethylamino group, a dimethoxyphenyl group, and a cyclopentane carboxylate moiety. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetic acid and cyclopentanone.

    Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is reacted with cyclopentanone in the presence of a suitable catalyst to form an intermediate compound.

    Introduction of Diethylamino Group: The intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.

    Catalysts and Solvents: Employing efficient catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Diethylamino)ethyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with cell surface receptors, leading to signal transduction.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Cellular Uptake: Penetration into cells and affecting intracellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanamine: Shares the dimethoxyphenyl group but differs in the amine structure.

    3,4-Dimethoxyphenacylamine hydrochloride: Similar in having the dimethoxyphenyl group and hydrochloride salt but differs in the overall structure.

Uniqueness

2-(Diethylamino)ethyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate;hydrochloride is unique due to its combination of the diethylamino group, dimethoxyphenyl group, and cyclopentane carboxylate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(diethylamino)ethyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4.ClH/c1-5-21(6-2)13-14-25-19(22)20(11-7-8-12-20)16-9-10-17(23-3)18(15-16)24-4;/h9-10,15H,5-8,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJBVHUFPAWSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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